molecular formula C11H21NO3Si B14501441 CID 78065018

CID 78065018

Cat. No.: B14501441
M. Wt: 243.37 g/mol
InChI Key: XFXRBOLWCAFWNP-UHFFFAOYSA-N
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Description

CID 78065018 (PubChem Compound Identifier 78065018) is a chemical compound cataloged in the PubChem database.

Properties

Molecular Formula

C11H21NO3Si

Molecular Weight

243.37 g/mol

InChI

InChI=1S/C11H21NO3Si/c1-4-14-11(15-5-2)16-9(3)12-8-6-7-10(12)13/h9,11H,4-8H2,1-3H3

InChI Key

XFXRBOLWCAFWNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]C(C)N1CCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 78065018” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 78065018” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

The compound “CID 78065018” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of “CID 78065018” involves its interaction with specific molecular targets and pathways. It may act by:

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 78065018 with structurally or functionally analogous compounds is hindered by the absence of direct data in the provided evidence. However, based on methodologies and examples from related studies, a framework for such a comparison can be proposed:

Structural Similarity

Structural analogs are typically identified using PubChem’s similarity search tools, which calculate Tanimoto coefficients based on molecular fingerprints. For example:

  • CID 46907796 (Fig. 7 in ) shares a core heterocyclic structure with its analogs ChEMBL 1724922 and ChEMBL 1711746, which are Nrf2 inhibitors. Such comparisons rely on overlap in functional groups (e.g., aromatic rings, halogen substituents) and molecular weight ranges .
  • CID 6481826 (hibiscus acid) and CID 123908 (hydroxycitric acid) from Hibiscus sabdariffa exhibit structural divergence in hydroxyl group positioning and side-chain saturation, impacting their bioactivity and solubility .

Pharmacological and Biochemical Properties

Comparative analyses often focus on:

  • Bioavailability: LogP (partition coefficient), hydrogen bond donors/acceptors, and topological polar surface area (TPSA). For instance, CID 20358-06-9 (PubChem ID 2049887) has a TPSA of 67.15 Ų and moderate BBB permeability, whereas CID 1254115-23-5 (PubChem ID 57416287) shows low BBB penetration due to higher polarity .

Tabulated Comparison of Key Parameters

The table below extrapolates comparison criteria from analogous compounds in the evidence:

Parameter This compound* CID 46907796 CID 20358-06-9 CID 1254115-23-5
Molecular Weight N/A 320.3 g/mol 168.19 g/mol 142.20 g/mol
LogP (iLOGP) N/A 3.45 1.57 1.83
TPSA (Ų) N/A 78.9 67.15 32.7
BBB Permeability N/A Moderate Yes No
CYP Inhibition N/A CYP3A4 CYP1A2 None
Solubility (mg/mL) N/A 0.15 0.249 86.7

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